5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde
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Overview
Description
5-(2-Azabicyclo[221]heptan-2-YL)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H13NO2 It is characterized by a bicyclic structure that includes a furan ring and an azabicycloheptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can react with electrophilic reagents to form addition products. It can also undergo epoxidation reactions with reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides .
Common Reagents and Conditions
Oxidation: Reagents like MCPBA can be used for epoxidation.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, reduced derivatives, and various substituted products depending on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxabicyclo[2.2.1]heptane derivatives
- 2-Azabicyclo[2.2.1]heptane derivatives
Uniqueness
5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde is unique due to the presence of both a furan ring and an azabicycloheptane moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(2-azabicyclo[2.2.1]heptan-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c13-7-10-3-4-11(14-10)12-6-8-1-2-9(12)5-8/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
OIUJYAZWVARKJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN2C3=CC=C(O3)C=O |
Origin of Product |
United States |
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